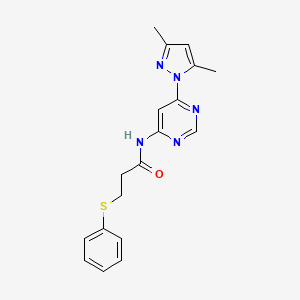![molecular formula C16H13ClN2OS2 B2452104 N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide CAS No. 942002-86-0](/img/structure/B2452104.png)
N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a benzo[d]thiazole moiety and a 4-chlorophenylthio group attached to a propanamide backbone
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with cysteine (cys), a key amino acid in all life forms .
Mode of Action
A similar compound, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (bt-ac), has been developed for selectively sensing cys . BT-AC alone essentially emits no fluorescence, but it achieves a significant enhancement in the presence of Cys .
Biochemical Pathways
Similar compounds have been shown to regulate cell cycle and apoptosis via p53 activation in mitochondrial-dependent pathways .
Result of Action
Similar compounds have shown anti-cancer activity against various cancer cell lines . One such compound induced G2/M cell cycle arrest and altered the balance in levels of key mitochondrial proteins, resulting in apoptosis .
Action Environment
The fluorescence response of a similar compound, bt-ac, to calf serum provided strong evidence of the practical applicability of this probe .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to exhibit potent anti-mycobacterial properties . They have been synthesized using a green synthetic strategy and have shown promising anti-TB activity .
Cellular Effects
Related benzothiazole derivatives have been shown to exhibit anti-cancer activity against various cancer cell lines .
Molecular Mechanism
The molecular mechanism of N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide is not well-known. Molecular docking studies of related compounds predict them to be ligands for the M. tuberculosis HisG, a putative drug target for tuberculosis .
Metabolic Pathways
Benzothiazole derivatives are known to be involved in various biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide can be achieved through various synthetic routes. One common method involves the reaction of benzo[d]thiazole-5-amine with 3-bromo-1-(4-chlorophenyl)propan-1-one in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Another approach involves the use of benzo[d]thiazole-5-thiol as a starting material. This compound can undergo nucleophilic substitution reactions with 3-chloropropanoyl chloride in the presence of a base to yield the corresponding propanamide derivative. The reaction conditions may vary depending on the specific reagents and catalysts used.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the final product in a pure form. Industrial production methods are designed to be cost-effective and scalable to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorophenylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. Reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. Reactions are often performed in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions. The reactions are usually conducted in polar solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex benzothiazole derivatives. It is used in the development of new synthetic methodologies and reaction mechanisms.
Biology: Benzothiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. They are used in the design and development of new therapeutic agents.
Medicine: The compound is investigated for its potential as a drug candidate for the treatment of various diseases. Its unique structure allows for interactions with specific biological targets, making it a valuable scaffold for drug discovery.
Industry: N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide is used in the production of specialty chemicals and materials. Its applications include the development of new polymers, dyes, and agrochemicals.
Comparison with Similar Compounds
N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide can be compared with other benzothiazole derivatives to highlight its uniqueness:
N-(benzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide: Similar structure but with the benzo[d]thiazole moiety attached at a different position.
N-(benzo[d]thiazol-5-yl)-3-((4-methylphenyl)thio)propanamide: Similar structure but with a methyl group instead of a chlorine atom on the phenyl ring.
N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide: Similar structure but with a fluorine atom instead of a chlorine atom on the phenyl ring.
The unique combination of the benzo[d]thiazole moiety and the 4-chlorophenylthio group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS2/c17-11-1-4-13(5-2-11)21-8-7-16(20)19-12-3-6-15-14(9-12)18-10-22-15/h1-6,9-10H,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARVXPRBMZYAOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCC(=O)NC2=CC3=C(C=C2)SC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2452022.png)
![N-[2-(3-Methylpyridin-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2452023.png)







![1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol](/img/structure/B2452036.png)

![6-(2-Methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![1-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2452043.png)
